molecular formula C12H12N2OS B12930129 3-Phenyl-5-propan-2-ylidene-2-sulfanylideneimidazolidin-4-one CAS No. 61632-47-1

3-Phenyl-5-propan-2-ylidene-2-sulfanylideneimidazolidin-4-one

Katalognummer: B12930129
CAS-Nummer: 61632-47-1
Molekulargewicht: 232.30 g/mol
InChI-Schlüssel: BLFUXVGECQWZJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one is an organic compound with the molecular formula C12H12N2OS It is characterized by the presence of a phenyl group, a propan-2-ylidene moiety, and a thioxoimidazolidinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of phenyl isothiocyanate with an appropriate ketone under basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired thioxoimidazolidinone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-Phenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Phenyl-5-(propan-2-ylidene)-2-selenoxoimidazolidin-4-one
  • 3-Phenyl-5-(propan-2-ylidene)-2-oxoimidazolidin-4-one

Uniqueness

3-Phenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity compared to its selenoxo and oxo analogs. The thioxo group can engage in specific interactions that are not possible with the other functional groups, making this compound particularly valuable in certain applications.

Eigenschaften

CAS-Nummer

61632-47-1

Molekularformel

C12H12N2OS

Molekulargewicht

232.30 g/mol

IUPAC-Name

3-phenyl-5-propan-2-ylidene-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H12N2OS/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,16)

InChI-Schlüssel

BLFUXVGECQWZJJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1C(=O)N(C(=S)N1)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.